Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl-
Description
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and CAS Registry
The systematic IUPAC name for this compound is 8-methyl-1,2,3,4-tetrahydrodibenzothiophene , which reflects its partially hydrogenated dibenzothiophene backbone and methyl substituent. The numbering of the dibenzothiophene system follows the convention where the sulfur atom occupies the 1- and 9-positions in the fused bicyclic structure. The CAS Registry Number assigned to this compound is 54889-44-0 , providing a unique identifier for chemical databases and regulatory purposes.
Table 1: Key Identifiers of 1,2,3,4-Tetrahydro-8-Methyldibenzothiophene
| Property | Value |
|---|---|
| IUPAC Name | 8-methyl-1,2,3,4-tetrahydrodibenzothiophene |
| CAS Registry Number | 54889-44-0 |
| SMILES Notation | CC1=CC2=C(C=C1)SC3=C2CCCC3 |
| InChI Key | UMLADAJNBJVNDI-UHFFFAOYSA-N |
Molecular Formula and Weight
The molecular formula of 1,2,3,4-tetrahydro-8-methyldibenzothiophene is C₁₃H₁₄S , indicating thirteen carbon atoms, fourteen hydrogen atoms, and one sulfur atom. The molecular weight, calculated from the atomic masses of its constituent elements, is 202.32 g/mol . The compound’s structure combines a tetrahydrodibenzothiophene core (C₁₂H₁₂S) with a methyl group (-CH₃) at the 8-position, contributing to its hydrophobic character and influencing its solubility in organic solvents.
Structural Analysis
The molecule consists of two benzene rings fused to a partially saturated thiophene ring. The tetrahydrogenation of the thiophene ring reduces aromaticity, leading to a non-planar conformation. The methyl group at the 8-position introduces steric effects, which may influence intermolecular interactions and packing in crystalline phases.
Stereochemical Considerations
1,2,3,4-Tetrahydro-8-methyldibenzothiophene lacks chiral centers due to the symmetry of its structure and the absence of tetrahedral stereogenic atoms. The saturated carbons in the tetrahydrothiophene ring (positions 1–4) are all bonded to two hydrogen atoms, resulting in a non-chiral environment. Computational models of the molecule, derived from InChI and SMILES descriptors, confirm its planar symmetry and absence of enantiomeric forms.
Table 2: Stereochemical Properties
| Property | Description |
|---|---|
| Chirality | Achiral (no stereocenters) |
| Symmetry Elements | Planar symmetry axis |
| Conformational Flexibility | Restricted by fused ring system |
Structure
3D Structure
Properties
CAS No. |
54889-44-0 |
|---|---|
Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydrodibenzothiophene |
InChI |
InChI=1S/C13H14S/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8H,2-5H2,1H3 |
InChI Key |
UMLADAJNBJVNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C2CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-8-methyldibenzothiophene can be synthesized through several methods. One common approach involves the hydrogenation of 8-methyldibenzothiophene using a suitable catalyst such as palladium on carbon under hydrogen gas. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and pressures of 1 to 5 atmospheres.
Industrial Production Methods
In industrial settings, the production of 1,2,3,4-tetrahydro-8-methyldibenzothiophene may involve continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with catalysts like palladium or nickel supported on alumina. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and hydrogen flow rate.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-8-methyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride, leading to the formation of more reduced sulfur-containing compounds.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents like bromine or nitric acid introducing halogen or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Hydrodesulfurization (HDS) Applications
Hydrodesulfurization is a critical process in the petroleum industry aimed at removing sulfur compounds from crude oil and its derivatives to meet environmental regulations. Dibenzothiophene and its derivatives are significant model compounds used to study HDS mechanisms.
Case Study: HDS Mechanisms
- A study demonstrated that dibenzothiophene underwent HDS with a selectivity of 90% via a direct desulfurization pathway. This pathway was favored over hydrogenation due to the steric hindrance posed by methyl groups near the sulfur atom .
- The study also highlighted the enhanced activity of molybdenum catalysts promoted with nickel and cobalt, which significantly improved the desulfurization efficiency of dibenzothiophene .
Environmental Monitoring
Dibenzothiophene compounds are monitored in environmental studies due to their potential toxicity and persistence in ecosystems. The Environmental Protection Agency (EPA) includes dibenzothiophene in its assessments of hazardous substances.
Application in Water Quality Assessment
- Dibenzothiophene is listed as a parameter for monitoring water quality, particularly concerning its concentration levels in effluents from industrial processes .
- Its presence can indicate contamination from petroleum products and necessitates further investigation into remediation strategies.
Chemical Synthesis and Catalysis
Dibenzothiophene derivatives are utilized in synthetic organic chemistry as intermediates or catalysts due to their unique structural characteristics.
Synthesis Applications
- Research has shown that dibenzothiophene can participate in various chemical reactions such as C–O bond cleavage in lignin models, demonstrating its versatility as a reagent .
- The compound's ability to undergo transformations under mild conditions makes it an attractive candidate for developing new synthetic methodologies.
Toxicological Studies
Investigations into the toxicological aspects of dibenzothiophene are crucial for understanding its health impacts and regulatory measures.
Case Study: Toxicity Assessments
- Studies have indicated that dibenzothiophene may exhibit carcinogenic properties similar to other polycyclic aromatic hydrocarbons (PAHs). Animal studies have shown tumor formation upon exposure, emphasizing the need for careful handling and regulation .
- The compound's behavior in biological systems is still under investigation, with ongoing research focusing on its metabolic pathways and potential health risks associated with prolonged exposure .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-8-methyldibenzothiophene involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfur atom can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, its aromatic structure allows for π-π interactions with aromatic amino acids in proteins, modulating their function.
Comparison with Similar Compounds
Research Implications and Gaps
While the provided evidence details synthesis and properties of fused dibenzothiophenes, direct data on Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl- remains scarce. Future studies should focus on:
Synthetic Optimization : Exploring catalytic hydrogenation conditions to achieve selective saturation.
Application Testing : Evaluating its performance as a ligand or organic semiconductor compared to fully aromatic analogs.
Biological Activity
Dibenzothiophene, 1,2,3,4-tetrahydro-8-methyl- (THDBT) is a sulfur-containing polycyclic aromatic hydrocarbon (PAH) that has garnered interest in environmental and biological studies due to its complex interactions with microbial communities and potential applications in bioremediation. This article reviews the biological activity of THDBT, focusing on its microbial transformations, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
THDBT is characterized by its fused benzene and thiophene rings, which contribute to its chemical stability and hydrophobic nature. Its structure can be represented as follows:
This compound's unique properties allow it to interact with various biological systems, making it a subject of extensive research.
Microbial Transformations
Bacterial Degradation
Research has shown that THDBT can be transformed by specific strains of bacteria. For instance, studies involving hydrocarbon-degrading Pseudomonas strains have demonstrated the oxidation of the sulfur atom in THDBT to form sulfoxides and sulfones. These transformations also involve the degradation of the aromatic ring to yield various metabolites such as 3-hydroxy-2-formyl-4,5,6,7-tetrahydrobenzothiophene .
Anaerobic Cometabolic Processes
In anaerobic environments, THDBT can undergo cometabolic conversion alongside other substrates like naphthalene. This process leads to the formation of carboxybenzothiophenes and other metabolites that are significant in bioremediation contexts . The following table summarizes key metabolites identified during these transformations:
| Metabolite | Description |
|---|---|
| 3-Hydroxy-2-formyl-4,5,6,7-tetrahydrobenzothiophene | A product formed from the degradation of THDBT. |
| Carboxybenzothiophenes | Result from anaerobic degradation processes. |
| Dihydrocarboxybenzothiophene | Accumulated during long-term cometabolic experiments. |
Toxicity Studies
Aquatic Toxicity
THDBT exhibits varying degrees of toxicity towards aquatic organisms. Studies have reported LC50 values indicating acute toxicity levels for species such as Daphnia magna and Ceriodaphnia dubia. For example:
| Organism | LC50 (mg/L) | Exposure Duration |
|---|---|---|
| Daphnia magna | 12.5 | 48 hours |
| Ceriodaphnia dubia | 15.0 | 48 hours |
These values suggest that THDBT poses a risk to aquatic ecosystems at certain concentrations.
Case Studies
-
Bioremediation in Contaminated Sites
A study conducted in a tar-oil-contaminated aquifer demonstrated that microbial communities could effectively degrade THDBT and related compounds. The presence of sulfate-reducing bacteria facilitated the anaerobic transformation of THDBT into less harmful metabolites . -
Microbial Community Dynamics
Research has highlighted how different microbial strains interact with THDBT in various environmental conditions. For instance, Pseudomonas strains showed enhanced degradation capabilities when co-cultured with other hydrocarbon-utilizing bacteria . This indicates a synergistic effect that could be exploited for bioremediation strategies.
Potential Therapeutic Applications
Emerging studies suggest that certain derivatives of dibenzothiophenes may possess antibacterial properties against gram-positive bacteria. Compounds derived from dibenzothiophene structures have shown significant inhibition zones against pathogens like Staphylococcus aureus, indicating their potential use in developing new antimicrobial agents .
Q & A
Q. What synthetic methodologies are recommended for preparing 1,2,3,4-tetrahydro-8-methyl-dibenzothiophene with high purity?
Methodological Answer:
- Catalytic Hydrogenation : Use tungsten phosphide (WP) catalysts to hydrogenate dibenzothiophene derivatives. Reaction conditions (e.g., 300–350°C, H₂ pressure) must be optimized to minimize side reactions and maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical .
- Quality Control : Validate purity using HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) to confirm structural integrity and absence of unreacted starting materials .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- GC-MS : Ideal for volatile intermediates (e.g., 1,2,3,4-tetrahydro-dibenzothiophene) with electron ionization (EI) at 70 eV for fragmentation pattern analysis .
- NMR Spectroscopy : Use deuterated chloroform (CDCl₃) to resolve methyl group signals (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
- Elemental Analysis : Confirm empirical formula (C₁₃H₁₂S) with combustion analysis, targeting <0.3% deviation .
Q. How should researchers handle stability challenges during storage?
Methodological Answer:
- Storage Conditions : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent oxidation. Monitor degradation via periodic HPLC checks .
- Light Sensitivity : Avoid UV exposure, as the tetrahydro ring may undergo photochemical ring-opening reactions .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s behavior in hydrodesulfurization (HDS) reactions?
Methodological Answer:
- Catalytic Pathways : WP catalysts exhibit high hydrogenation activity but low direct desulfurization. The methyl group at the 8-position sterically hinders sulfur removal, favoring hydrogenation intermediates (e.g., hexahydro-dibenzothiophene) .
- Kinetic Studies : Use batch reactors with online GC to track H₂S formation. Apparent activation energies (Eₐ) for hydrogenation vs. desulfurization can be compared via Arrhenius plots .
Q. How do substituents influence electronic properties and reactivity?
Methodological Answer:
- Computational Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density distributions. The methyl group increases electron donation to the thiophene ring, altering adsorption on catalytic surfaces .
- Experimental Validation : Synthesize analogs (e.g., 8-ethyl or 8-fluoro derivatives) and compare HDS activity using fixed-bed reactors .
Q. What strategies resolve contradictions in reported catalytic activities across studies?
Methodological Answer:
- Systematic Reproducibility Checks : Standardize catalyst preparation (e.g., WP synthesis via temperature-programmed reduction) and reaction conditions (H₂ flow rate, solvent purity) .
- Surface Characterization : Use X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) to verify catalyst morphology and active sites .
Q. Can Winterfeldt oxidation be applied to functionalize this compound?
Methodological Answer:
- Oxidation Conditions : Treat with tert-butyl hydroperoxide (TBHP) in dichloromethane at 0°C. Monitor via TLC for pyrroloquinolone derivatives, a common Winterfeldt oxidation product .
- Electron-Withdrawing Groups : Introduce substituents (e.g., nitro or carbonyl groups) at the 2-position to enhance oxidation efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
